molecular formula C18H23FN4O3 B7156398 N-(3-fluoro-4-methoxyphenyl)-2-[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide

N-(3-fluoro-4-methoxyphenyl)-2-[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide

Cat. No.: B7156398
M. Wt: 362.4 g/mol
InChI Key: SMLNBCVLTVHOGH-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)-2-[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide: is a complex organic compound characterized by its unique structural components. This compound features a pyrrolidine ring, a pyrazole moiety, and a substituted phenyl group, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-2-[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3/c1-22-11-12(10-20-22)16(24)9-14-4-3-7-23(14)18(25)21-13-5-6-17(26-2)15(19)8-13/h5-6,8,10-11,14,16,24H,3-4,7,9H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLNBCVLTVHOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(CC2CCCN2C(=O)NC3=CC(=C(C=C3)OC)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)-2-[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxyethyl group and the pyrazole moiety. The final step involves the coupling of the substituted phenyl group with the pyrrolidine derivative under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methoxyphenyl)-2-[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the fluorine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluoro-4-methoxyphenyl)-2-[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-2-[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide
  • N-(3-fluoro-4-methoxyphenyl)-2-[2-hydroxy-2-(1-ethylpyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide

Uniqueness

N-(3-fluoro-4-methoxyphenyl)-2-[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]pyrrolidine-1-carboxamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

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